molecular formula C16H9Br2NO3 B12129640 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12129640
M. Wt: 423.05 g/mol
InChI Key: GXOSDSRDHKMEKG-UHFFFAOYSA-N
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Description

6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with bromine atoms and a carboxamide group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Bromination of Chromene: The chromene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Formation of Carboxamide: The brominated chromene is then reacted with 2-bromoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted positions, leading to the formation of brominated quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Brominated quinones.

    Reduction: Hydroxy derivatives of the chromene ring.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its bromine atoms provide reactive sites for further functionalization, making it valuable in organic synthesis.

Biology

Biologically, this compound is studied for its potential as an antimicrobial and anticancer agent. The chromene core is known for its bioactivity, and the presence of bromine atoms can enhance its interaction with biological targets.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic applications. Its ability to interact with various enzymes and receptors makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the carboxamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The chromene core can also participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the 2-bromophenyl group, which may reduce its bioactivity.

    N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine atom on the chromene ring, potentially altering its reactivity.

    6-chloro-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide: Chlorine atoms instead of bromine, which can affect its chemical and biological properties.

Uniqueness

6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interaction with biological targets. This dual bromination can enhance its potential as a therapeutic agent and its utility in synthetic chemistry.

Properties

Molecular Formula

C16H9Br2NO3

Molecular Weight

423.05 g/mol

IUPAC Name

6-bromo-N-(2-bromophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H9Br2NO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20)

InChI Key

GXOSDSRDHKMEKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Br

Origin of Product

United States

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